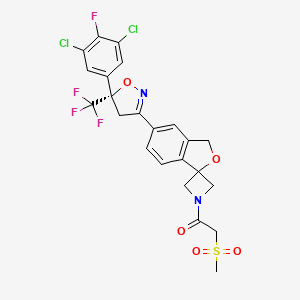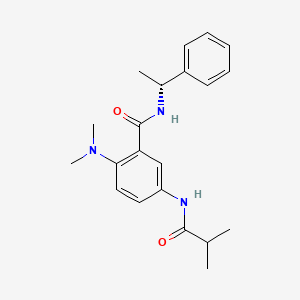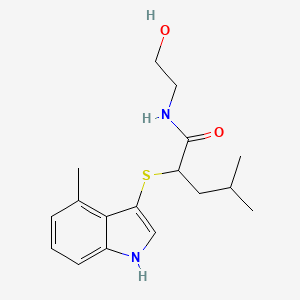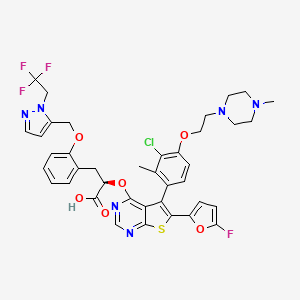
Sarolaner
Übersicht
Beschreibung
Sarolaner is an ectoparasiticide veterinary medication primarily used for the treatment of flea and tick infestations in dogs. It belongs to the isoxazoline class of compounds and is known for its broad-spectrum activity against various ectoparasites. This compound is marketed under the brand name Simparica and is also a component of combination drugs like Simparica Trio and Revolution Plus .
Wissenschaftliche Forschungsanwendungen
Sarolaner hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Veterinärmedizin: Wird zur Behandlung und Vorbeugung von Floh- und Zeckenbefall bei Hunden und Katzen eingesetzt.
Parasitologie: Wird auf seine Wirksamkeit gegen verschiedene Ektoparasiten und sein Potenzial zur Kontrolle von parasitären Infektionen bei Tieren untersucht.
Pharmakologie: Forschung zu seiner Pharmakokinetik, Sicherheit und Wirksamkeit in verschiedenen Tiermodellen.
Toxikologie: Wird auf sein Sicherheitsprofil, einschließlich potenzieller Nebenwirkungen und Toxizität bei Tieren, untersucht.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Funktion von Gamma-Aminobuttersäure (GABA)- und Glutamatrezeptoren an den neuromuskulären Verbindungen bei Insekten hemmt. Diese Hemmung führt zur Überstimulation des Arthropoden-Nervensystems, was zu Krämpfen und dem Tod des Parasiten führt. This compound bindet an Chloridkanäle in Nerven- und Muskelzellen und blockiert die Übertragung neuronaler Signale. Dieser Mechanismus ist hochspezifisch für Arthropoden, wodurch er weniger giftig für Säugetiere ist .
Wirkmechanismus
- Its primary targets are GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in the arthropod nervous system .
- By disrupting these channels, sarolaner inhibits the uptake of chloride ions into the central nervous system of mites and insects, leading to increased nerve stimulation .
- Additionally, it binds to chloride-gated channels with greater affinity in arthropods than in mammals .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, this compound blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .
Cellular Effects
This compound exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, this compound has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .
Molecular Mechanism
At the molecular level, this compound binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of this compound’s mechanism of action . Additionally, this compound has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . This compound is stable under various conditions, and its degradation products have minimal impact on its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, this compound is well-tolerated and provides sustained protection against ectoparasites .
Metabolic Pathways
This compound is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .
Subcellular Localization
This compound is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sarolaner wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Azetidin-basierten Isoxazolin-Kerns beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Isoxazolin-Rings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Nitriloxids mit einem Alken, um den Isoxazolin-Ring zu bilden.
Einführung des Azetidin-Rings: Das Isoxazolin-Zwischenprodukt wird dann mit einem Azetidin-Derivat umgesetzt, um die spirozyklische Struktur zu bilden.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften und biologische Aktivität zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehören:
Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit durch Optimierung von Temperatur, Druck und Reaktionszeit.
Reinigungsprozesse: Einsatz von Techniken wie Kristallisation, Chromatographie und Umkristallisation zur Reinigung des Endprodukts.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen, insbesondere am Schwefelatom, unterliegen, die zur Bildung von Sulfoxiden und Sulfonen führen.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten und diese in Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den halogenierten aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Sulfoxide und Sulfone: Werden durch Oxidationsreaktionen gebildet.
Amine: Werden durch Reduktionsreaktionen gebildet.
Substituierte Aromaten: Werden durch nucleophile Substitutionsreaktionen gebildet.
Analyse Chemischer Reaktionen
Types of Reactions
Sarolaner undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Sarolaner wird mit anderen Isoxazolin-Verbindungen verglichen, wie z. B.:
Afoxolaner: Wird unter dem Markennamen NexGard vermarktet und wird ebenfalls zur Behandlung von Floh- und Zeckenbefall bei Hunden eingesetzt.
Fluralaner: Wird unter dem Markennamen Bravecto vermarktet und bietet einen lang anhaltenden Schutz gegen Flöhe und Zecken.
Lotilaner: Wird unter dem Markennamen Credelio vermarktet und ist eine weitere Isoxazolin-Verbindung, die für ähnliche Zwecke eingesetzt wird.
Die Besonderheit von this compound liegt in seiner schnellen und konsistenten Abtötung von Flöhen und Zecken, wodurch es sehr wirksam zur Kontrolle von Ektoparasitenbefall ist .
Eigenschaften
IUPAC Name |
1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKKUZMDEUIP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F4N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336934 | |
| Record name | Sarolaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-39-6 | |
| Record name | Sarolaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarolaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylsulfonyl Ethanone Derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAROLANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)



